![molecular formula C10H13N5O B1478566 5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 2098010-00-3](/img/structure/B1478566.png)
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one
Overview
Description
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and drug research. The compound is a cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, which is a heterocyclic compound composed of a five-membered ring with two nitrogen atoms and one oxygen atom. It has a molecular formula of C10H12N4O and a molecular weight of 200.2 g/mol.
Scientific Research Applications
Synthesis and Chemical Properties
- Research has focused on synthesizing new compounds with pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c]triazine structures, which are considered as analogues of the compound . These compounds have attracted interest due to their potential applications in pharmaceuticals, specifically for their antitrypanosomal activity. The synthesis process involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with appropriate heterocyclic amines and diazonium salts (Abdelriheem, Zaki, & Abdelhamid, 2017).
Antifungal Activity
- Certain derivatives of pyrazolo[5,1-c][1,2,4]triazine have been synthesized and evaluated for their antifungal activities. This research indicates a potential for these compounds to be developed into antifungal agents (Kurasawa et al., 1988).
Novel Synthesis Methods
- Innovative methods for synthesizing novel derivatives of pyrazolo[5,1-c][1,2,4]triazines have been developed. These methods offer new pathways for creating compounds with potential biological applications (Kurasawa, Kamigaki, Kim, Watanabe, Kanoh, Okiyama, Takada, & Okamoto, 1989).
Anticancer and Antioxidant Agents
- Some derivatives of pyrazolo[1,5-a][1,3,5]triazine have been synthesized and tested for their anticancer and antioxidant properties. This indicates the potential of these compounds in the development of new cancer treatments and antioxidants (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).
Antitumor and Antimicrobial Activities
- Research has been conducted on N-arylpyrazole-containing enaminones, leading to the synthesis of compounds with potential antitumor and antimicrobial activities. This research opens up possibilities for the development of new drugs in these areas (Riyadh, 2011).
Mechanism of Action
Target of Action
Compounds with a triazine ring, like the one present in this molecule, are often associated with various biological activities. They can interact with a variety of targets, including enzymes, receptors, and DNA, depending on their specific structure and functional groups .
Mode of Action
The interaction of the compound with its target often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. The specific functional groups on the compound, such as the aminoethyl and cyclopropyl groups, can influence these interactions .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its specific target. For example, if it interacts with an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, polarity, and the presence of specific functional groups can influence how it is absorbed, distributed, metabolized, and excreted by the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. It could potentially lead to changes in cellular signaling, gene expression, or metabolic processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit its interaction with its target .
properties
IUPAC Name |
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c11-3-4-14-10(16)9-5-8(7-1-2-7)13-15(9)6-12-14/h5-7H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQSLSBEKPCBGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=NN(C(=O)C3=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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